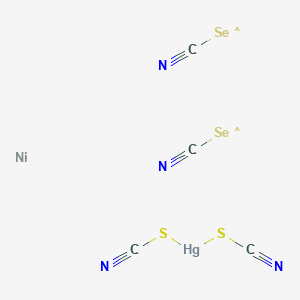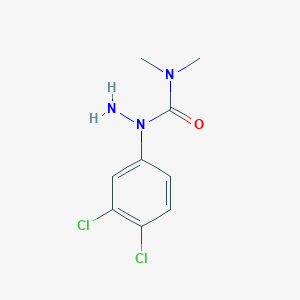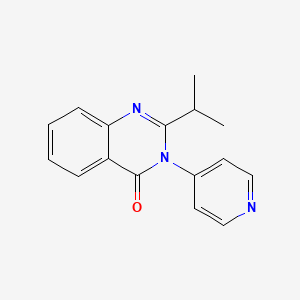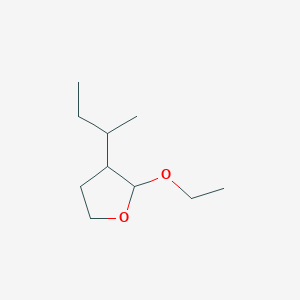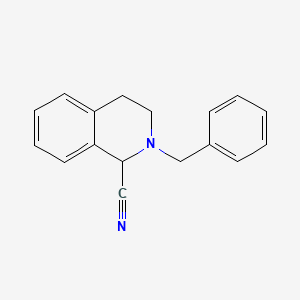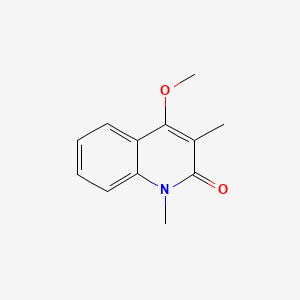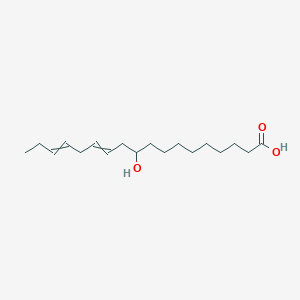
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia. This reaction forms 1,4-dihydropyridines, which can then be further modified to obtain the desired compound . The classical Hantzsch pyridine synthesis is a well-known method for preparing such compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridines.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridines, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
Some similar compounds include:
1,4-Dihydropyridine: A parent compound with similar structural features.
Pyridine: A basic aromatic heterocycle with one nitrogen atom.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Uniqueness
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
特性
CAS番号 |
33263-00-2 |
|---|---|
分子式 |
C13H15ClN2 |
分子量 |
234.72 g/mol |
IUPAC名 |
1-(2-phenylethyl)pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,7-8,10-11,14H,6,9H2;1H |
InChIキー |
YKECYMFUPBTPHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N)C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




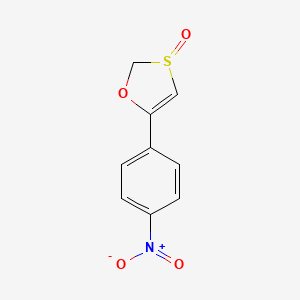
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
